Hypoxanthine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Food Quality and Safety

Hypoxanthine serves as an indicator of meat freshness. As meat spoils, breakdown processes occur, and hypoxanthine levels rise. By measuring hypoxanthine content, researchers and food scientists can assess meat quality and determine if it's safe for consumption []. This application helps ensure food safety and prevent potential foodborne illnesses.

Electrochemical biosensors utilizing enzymes that interact with hypoxanthine are being developed for this purpose. These biosensors offer a rapid and reliable way to detect spoilage-indicating bacteria in meat products [].

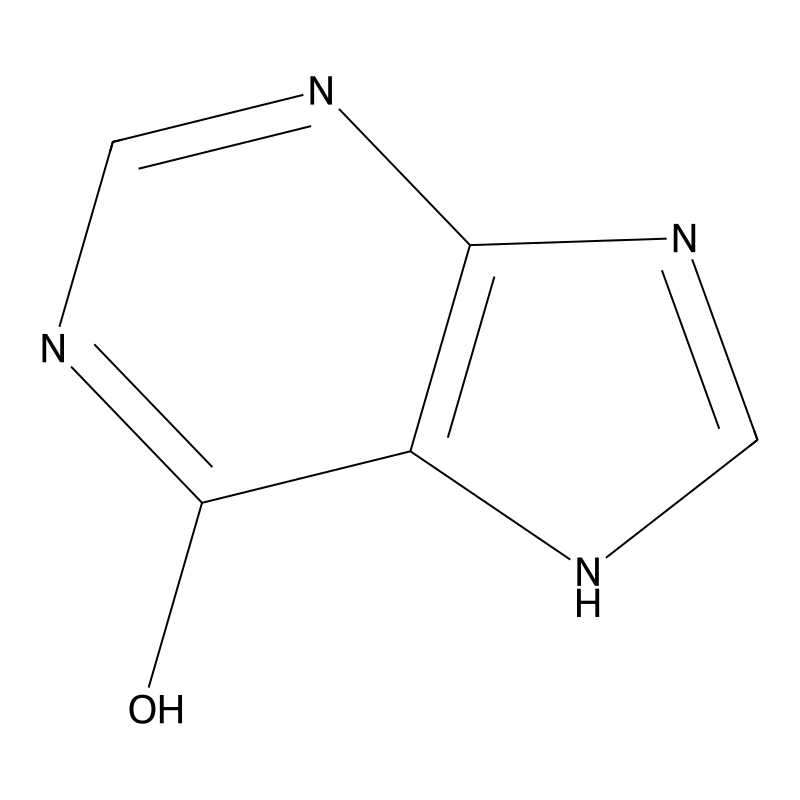

Hypoxanthine, chemically known as 6-oxopurine, is a naturally occurring purine derivative with the molecular formula and an average molecular weight of approximately 136.11 g/mol. It is classified as an oxopurine and is a key intermediate in the metabolism of adenosine and the formation of nucleic acids via the nucleotide salvage pathway. Hypoxanthine is found across a wide range of organisms, including bacteria, plants, and humans, and is involved in various biochemical processes. It can be derived from adenine through spontaneous deamination and is also a product of xanthine oxidase activity on xanthine .

Within biological systems, hypoxanthine functions primarily as a substrate in the purine salvage pathway. HGPRT utilizes it to synthesize IMP, a precursor for generating adenine and guanine nucleotides, essential components of RNA and DNA []. This salvage pathway helps cells conserve purines and optimize their utilization.

- Conversion to Uric Acid: Hypoxanthine is oxidized to xanthine by the enzyme hypoxanthine oxidase, which is subsequently further oxidized to uric acid. This pathway is crucial for purine degradation in humans .

- Nucleotide Salvage Pathway: The enzyme hypoxanthine-guanine phosphoribosyltransferase catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP), facilitating nucleotide recycling .

- Formation of Reactive Oxygen Species: Hypoxanthine can generate reactive oxygen species through enzymatic reactions, particularly during its conversion to uric acid .

Hypoxanthine exhibits various biological activities:

- Antioxidant Properties: It has been implicated in altering cholinesterase activities through free radicals generated during its metabolism .

- Role in Purine Metabolism: As a metabolic intermediate, hypoxanthine plays a critical role in maintaining cellular energy levels and nucleotide synthesis, impacting cell proliferation and repair mechanisms .

- Potential Cytotoxic Effects: The conversion of hypoxanthine can lead to the production of superoxide and hydroxyl free radicals, which may have cytotoxic effects on cells .

Hypoxanthine can be synthesized through various methods:

- Chemical Synthesis: Laboratory synthesis often involves the condensation of appropriate precursors under controlled conditions, utilizing reagents that facilitate ring closure typical of purines.

- Biological Synthesis: In biological systems, hypoxanthine can be formed from adenine via deamination or from xanthine through oxidation by xanthine oxidase .

Hypoxanthine has several applications in biochemistry and medicine:

- Research Tool: It serves as a substrate for studying enzymatic reactions related to purine metabolism.

- Therapeutic Potential: Due to its role in nucleic acid metabolism, hypoxanthine may have implications in treating metabolic disorders like purine nucleoside phosphorylase deficiency .

- Food Industry: Hypoxanthine has been detected in various foods and may influence flavor profiles due to its presence in certain fermentation processes .

Research indicates that hypoxanthine interacts with various biological molecules:

- Enzymatic Interactions: It participates in reactions catalyzed by enzymes such as xanthine oxidase and purine nucleoside phosphoryltransferase, affecting metabolic pathways related to energy production and nucleotide synthesis .

- Impact on Cholinesterase Activity: Studies suggest that hypoxanthine may alter cholinesterase activities through mechanisms involving free radicals generated during its metabolism .

Hypoxanthine shares structural and functional similarities with other purines and their derivatives. Below are some notable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Adenosine | C₁₁H₁₅N₅O₅P | A nucleoside formed from ribose and adenine; involved in energy transfer. |

| Xanthine | C₇H₄N₄O₂ | An oxidation product of hypoxanthine; plays a role in purine metabolism. |

| Guanine | C₅H₅N₅O | A component of nucleic acids; involved in protein synthesis. |

| Inosine | C₆H₈N₄O₄ | A nucleoside formed from hypoxanthine; important for nucleotide salvage. |

Uniqueness of Hypoxanthine

Hypoxanthine is unique among these compounds due to its specific role as an intermediary metabolite that not only participates in nucleotide salvage but also acts as a precursor for uric acid production. Its ability to generate reactive oxygen species differentiates it from other similar compounds, highlighting its potential implications in oxidative stress-related conditions .

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Wikipedia

General Manufacturing Information

Dates

"Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay" (PDF). Worldwide Antimalarial Resistance Network. Retrieved 2017-01-20.

Brockman, A.; Price, R.N.; van Vugt, M.; Heppner, D.G.; Walsh, D.; Sookto, P.; Wimonwattrawatee, T.; Looareesuwan, S.; White, N.J.; Nosten, F. (September 2000). "Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate-mefloquine". Transactions of the Royal Society of Tropical Medicine and Hygiene. 94 (5): 537–544. doi:10.1016/S0035-9203(00)90080-4. PMC 4340572. PMID 11132385.

Callahan; Smith, K.E.; Cleaves, H.J.; Ruzica, J.; Stern, J.C.; Glavin, D.P.; House, C.H.; Dworkin, J.P. (11 August 2011). "Carbonaceous meteorites contain a wide range of extraterrestrial nucleobases". Proceedings of the National Academy of Sciences of the United States of America. 108 (34): 13995–13998. Bibcode:2011PNAS..10813995C. doi:10.1073/pnas.1106493108. PMC 3161613. PMID 21836052.

Steigerwald, John (8 August 2011). "NASA Researchers: DNA Building Blocks Can Be Made in Space". NASA. Retrieved 2011-08-10.

ScienceDaily Staff (9 August 2011). "DNA Building Blocks Can Be Made in Space, NASA Evidence Suggests". ScienceDaily. Retrieved 2011-08-09.

The Pharmacology of Chinese Herbs, Second Edition By Kee C. Huang

Lee, Chun-Yue (2009). "Recognition and Processing of a New Repertoire of DNA Substrates by Human 3-Methyladenine DNA Glycosylase (AAG)". Biochemistry. 10 (9): 1850–1861. doi:10.1021/bi8018898. PMC 2883313. PMID 19219989.